1H-Azepine
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Overview
Description
1H-Azepine is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. This compound and its derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and various industrial applications .
Preparation Methods
1H-Azepine can be synthesized through several methods, including:
Recyclization of Small and Medium Rings: This method involves the ring expansion of five or six-membered compounds using various techniques such as thermal, photochemical, and microwave irradiation.
Multicomponent Heterocyclization Reactions: These reactions involve the simultaneous assembly of azepine rings from multiple reactants, often in a one-pot synthesis.
[1,7]-Electrocyclization Reactions: This method uses unsaturated azomethine ylides and azatriene anions to form azepine structures.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, making use of advanced techniques like microwave irradiation and one-pot synthesis .
Chemical Reactions Analysis
1H-Azepine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form azepinone derivatives.
Reduction: Reduction reactions can convert azepine to azepane, a saturated derivative.
Substitution: This compound can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include potassium tert-butoxide for electrocyclization and various oxidizing and reducing agents for other transformations . Major products formed from these reactions include azepinone, azepane, and various substituted azepines .
Scientific Research Applications
1H-Azepine and its derivatives have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of azepine derivatives varies depending on their specific structure and application. For example, carbamazepine, a well-known azepine derivative, exerts its anticonvulsant effects by inhibiting sodium channel firing, thereby reducing seizure activity . Other azepine derivatives may interact with different molecular targets and pathways, such as the Hedgehog signaling pathway in cancer treatment .
Comparison with Similar Compounds
1H-Azepine is unique among seven-membered heterocycles due to its diverse biological activities and synthetic versatility. Similar compounds include:
Azepane: A saturated derivative of azepine.
Azepinone: An oxidized derivative of azepine.
Benzazepine: A fused-ring derivative with additional aromatic properties.
Compared to these compounds, azepine offers a balance of reactivity and stability, making it a valuable scaffold in drug development and organic synthesis .
Properties
CAS No. |
291-69-0 |
---|---|
Molecular Formula |
C6H7N |
Molecular Weight |
93.13 g/mol |
IUPAC Name |
1H-azepine |
InChI |
InChI=1S/C6H7N/c1-2-4-6-7-5-3-1/h1-7H |
InChI Key |
XYOVOXDWRFGKEX-UHFFFAOYSA-N |
SMILES |
C1=CC=CNC=C1 |
Canonical SMILES |
C1=CC=CNC=C1 |
Key on ui other cas no. |
291-69-0 |
Origin of Product |
United States |
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